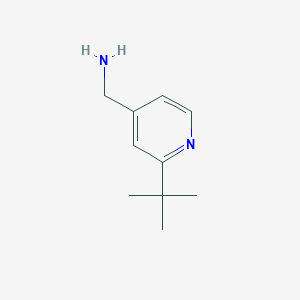
1-(diphenylmethyl)-N,N-diethyl-3-azetidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine is a synthetic organic compound characterized by its azetidine ring structure substituted with a diphenylmethyl group and diethylamine
Vorbereitungsmethoden
The synthesis of 1-(diphenylmethyl)-N,N-diethyl-3-azetidinamine typically involves multiple steps, starting with the formation of the azetidine ring. One common method includes the reaction of diphenylmethyl chloride with N,N-diethylamine in the presence of a base to form the intermediate, which is then cyclized to produce the azetidine ring. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.
Analyse Chemischer Reaktionen
1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the diphenylmethyl group can be replaced by other functional groups using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(diphenylmethyl)-N,N-diethyl-3-azetidinamine involves its interaction with molecular targets such as enzymes and receptors. The diphenylmethyl group enhances its binding affinity to these targets, while the azetidine ring provides structural rigidity. This combination allows the compound to modulate specific biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine can be compared with similar compounds such as:
Diphenylmethane derivatives: These compounds share the diphenylmethyl group but differ in their ring structures and substituents.
Azetidine derivatives: Compounds with the azetidine ring but different substituents on the nitrogen atom.
N,N-diethylamine derivatives: These compounds have the diethylamine group but differ in their core structures. The uniqueness of this compound lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
55438-74-9 |
|---|---|
Molekularformel |
C20H26N2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1-benzhydryl-N,N-diethylazetidin-3-amine |
InChI |
InChI=1S/C20H26N2/c1-3-21(4-2)19-15-22(16-19)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3 |
InChI-Schlüssel |
PBCKPYQJJBCSQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol](/img/structure/B13872180.png)
![6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13872185.png)
![2-[1-[2-(Ethylamino)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B13872190.png)



![N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B13872226.png)





![[4-(5-Methylpyridin-3-yl)phenyl]boronic acid](/img/structure/B13872261.png)
